molecular formula C10H10F3N B13076549 4,5,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole

4,5,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13076549
M. Wt: 201.19 g/mol
InChI Key: CFYIYLPQUVNRSF-UHFFFAOYSA-N
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Description

4,5,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS 1532414-73-5) is a fluorinated indoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable synthetic building block for the development of novel bioactive molecules. The indole motif is a recognized "privileged structure" in pharmaceutical research, found in numerous natural products and several top-selling drugs . The incorporation of fluorine atoms, as seen in this trifluoro-derivative, is a established strategy to fine-tune the physicochemical properties, metabolic stability, and binding affinity of lead compounds . Researchers utilize this specific scaffold to create novel molecules for various therapeutic areas. Indole derivatives, in general, have been investigated for a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antifungal applications . The structural features of this compound—comprising a partially saturated indole core (indoline), three fluorine substituents for electronic modulation, and two geminal methyl groups imparting steric constraint—make it a sophisticated intermediate for constructing complex chemical libraries. It is particularly relevant for probing structure-activity relationships (SAR) in the search for new anti-infective and anti-inflammatory agents . Key Identifiers: • CAS Number: 1532414-73-5 • Molecular Formula: C 10 H 10 F 3 N • Molecular Weight: 201.19 g/mol This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

4,5,7-trifluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H10F3N/c1-10(2)4-14-9-6(12)3-5(11)8(13)7(9)10/h3,14H,4H2,1-2H3

InChI Key

CFYIYLPQUVNRSF-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C(=C(C=C2F)F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of a suitable indole precursor. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

4,5,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions not occupied by fluorine atoms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Fluorination Patterns
  • 4,5,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole: Features fluorine atoms at positions 4, 5, and 7, creating an electron-deficient aromatic system.
  • 4,5,6,7-Tetrafluoroindole (1) : Contains four fluorine atoms (positions 4, 5, 6, 7) but lacks the 3,3-dimethyl group. This higher fluorine density increases electron withdrawal, likely making it more reactive in electrophilic substitutions compared to the trifluoro analog .
Crystal Packing and Hydrogen Bonding
  • 1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (I) : Exhibits intramolecular C-H⋯O hydrogen bonds forming S(6) motifs, with sulfonyl phenyl rings orthogonal to the indole system (dihedral angles ~88°) .
  • Target Compound : The 3,3-dimethyl group may disrupt similar hydrogen-bonding networks, favoring alternative packing modes. Fluorine’s electronegativity could enhance intermolecular dipole interactions, contrasting with sulfonyl or nitro groups in (I) and (II) .

Electronic and Spectroscopic Properties

NMR Chemical Shifts
  • Indole-Fused Heterocycles : Reported 13C-NMR shifts for C-3 (101.99 ppm) and C-7 (109.46 ppm) in related indole derivatives suggest deshielding effects from electron-withdrawing substituents .
  • Target Compound: Fluorine atoms at positions 4, 5, and 7 would further deshield adjacent carbons, likely shifting 13C-NMR signals upfield compared to non-fluorinated analogs.
Mass Spectrometry
  • The HRMS data for indole derivatives (e.g., m/z 223.1225 in ) can differentiate molecular weights. For the target compound, the molecular formula (C₁₁H₁₁F₃N) suggests a molecular ion at m/z ~230, distinct from tetrafluoroindole (C₈H₃F₄N, m/z 205) .

Physical Properties

  • Solubility : The trifluoro and dimethyl groups enhance hydrophobicity, likely increasing solubility in organic solvents (e.g., chloroform, DCM) compared to sulfonyl-containing indoles (), which exhibit polar interactions .
  • Melting Points: Fluorine’s strong intermolecular interactions may elevate melting points relative to non-fluorinated analogs, though steric effects from dimethyl groups could counteract this trend.

Data Table: Key Comparisons

Compound Name Substituents Fluorine Count Key Features References
This compound 4,5,7-F₃; 3,3-(CH₃)₂ 3 Steric hindrance, electron-deficient ring, hydrophobic -
4,5,6,7-Tetrafluoroindole 4,5,6,7-F₄ 4 Higher electron withdrawal, limited substitution sites
1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole Sulfonyl, nitro groups 0 Orthogonal phenyl rings, hydrogen-bonded S(6) motifs
Indole-fused heterocycle () Varied substituents 0 13C-NMR shifts (C-3: 101.99 ppm), HRMS m/z 223.1225

Biological Activity

4,5,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a compound of interest due to its potential biological activities. This article compiles various studies and findings related to its biological activity, including synthesis methods, pharmacological effects, and potential applications in medicine.

Synthesis of this compound

The synthesis of this indole derivative has been explored through several methods. Notably, a recent study highlighted an efficient one-pot synthesis approach that allows for the formation of 2-CF3-indoles from α-CF3-β-aryl enamines. This reaction has shown promising yields and is significant for developing bioactive compounds .

Antiinflammatory Properties

Research indicates that derivatives of trifluoroindoles exhibit notable anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes effectively. A study reported that certain trifluoromethyl indoles demonstrated COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM .

Table 1: Comparison of COX Inhibition Activities

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
Trifluoromethyl Indole A5.400.01344.56
Indomethacin0.050.102.00
Celecoxib0.100.202.00

Analgesic Effects

In addition to anti-inflammatory activity, the compound has shown potential analgesic effects in various studies. The evaluation of its analgesic properties revealed significant inhibition of inflammatory cytokines such as TNF-α compared to standard analgesics like diclofenac .

Antiproliferative Activity

Preliminary studies have also suggested that some trifluoromethyl indoles possess antiproliferative properties against cancer cell lines. For example, certain derivatives have been identified as potential candidates for further development as antineoplastic agents .

Case Studies and Research Findings

Several case studies have documented the biological activities of similar compounds:

  • Study on Anti-inflammatory Activity : A series of indole derivatives were synthesized and tested for their anti-inflammatory effects in vivo and in vitro, showing promising results with significant reductions in edema and pain scores compared to control groups .
  • Research on Antiproliferative Properties : Another investigation focused on the antiproliferative effects of trifluoromethyl indoles against various cancer cell lines reported IC50 values indicating effective growth inhibition .

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